molecular formula C12H14O2 B15378453 2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one CAS No. 84715-32-2

2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one

Cat. No.: B15378453
CAS No.: 84715-32-2
M. Wt: 190.24 g/mol
InChI Key: LQTOWMXCFYGSOO-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one is a cyclopentanone derivative featuring a hydroxyphenylmethyl substituent at the 2-position of the cyclopentanone ring. The hydroxyl group on the phenyl ring may enhance solubility and enable hydrogen bonding, influencing reactivity and biological activity.

Properties

CAS No.

84715-32-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H14O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10,13H,1-3,8H2

InChI Key

LQTOWMXCFYGSOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=C(C=C2)O

Origin of Product

United States

Biological Activity

2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

PropertyValue
CAS No.61321-48-0
Molecular FormulaC15H18O2
Molecular Weight246.30 g/mol
IUPAC NameThis compound
InChI KeySFDOEUDEJNXKHZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopentanone Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyphenyl Group : The hydroxyphenyl group is introduced via Friedel-Crafts acylation or similar methods.
  • Purification : The compound is then purified using techniques such as recrystallization or chromatography.

The biological activities of this compound are primarily attributed to its structural features:

  • Hydroxyphenyl Group : This group can engage in hydrogen bonding with various biological targets, enhancing the compound's interaction with enzymes and receptors.
  • Cyclopentanone Structure : The rigidity provided by the cyclopentanone ring contributes to the compound's binding affinity and specificity.

Antioxidant Activity

Research indicates that compounds with hydroxyphenyl moieties often exhibit significant antioxidant properties due to their ability to scavenge free radicals. Studies have shown that derivatives of this compound can reduce oxidative stress in cellular models, potentially offering protective effects against various diseases.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For example, a study demonstrated that this compound exhibited cytotoxic activity against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Study: Cytotoxicity in Cancer Cells

A notable study evaluated the cytotoxic effects of this compound on H295R adrenocortical carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined through MTT assays.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Comparative Analysis

When compared to similar compounds, such as those with methoxy or chloro substitutions instead of hydroxy groups, this compound shows unique biological profiles. The presence of the hydroxy group enhances its reactivity and biological interactions, making it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 4-Chlorophenyl, dimethyl C₁₄H₁₇ClO 236.74 Fungicide intermediate (metconazole) Hydrolysis of ester derivatives
2-(4-Acetylbenzyl)cyclopentan-1-one 4-Acetylbenzyl C₁₅H₁₆O₂ 228.29 High-yield synthesis (98% via Cu photocatalysis) Photocatalyzed decarboxylation
2-(Pyridin-2-yl)cyclopentan-1-one Pyridin-2-yl C₁₀H₁₁NO 161.20 Potential coordination chemistry Not specified
2-(Prop-2-en-1-ylidene)cyclopentan-1-one Allylidene C₈H₁₀O 122.17 (exact mass 122.07) Conjugated system, stability studies Not specified
2-(1-Hydroxypentyl)cyclopentan-1-one 1-Hydroxypentyl C₁₀H₁₈O₂ 170.25 Increased hydrophilicity Not specified
2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one 1-Methylpyrazole C₁₀H₁₄N₂O 178.23 Versatile scaffold for drug design Commercial synthesis (Biosynth)

Physical and Chemical Properties

  • Molecular Weight : Ranges from 122.07 (allylidene derivative, ) to 236.74 (chlorophenyl-dimethyl analog, ), influencing volatility and bioavailability.
  • Synthetic Accessibility : The chloro- and acetyl-substituted compounds demonstrate scalable routes (hydrolysis, photocatalysis), while others (e.g., pyridinyl) lack detailed protocols .

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